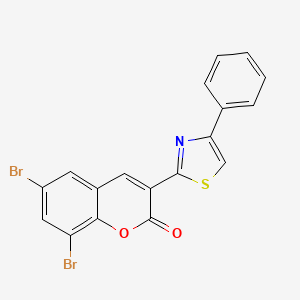![molecular formula C16H25NO2S B4722196 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine
Vue d'ensemble
Description
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine, also known as S33005, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidines, which have been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood regulation. By blocking the 5-HT6 receptor, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine may increase the availability of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This may contribute to its ability to promote neuroplasticity and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of addiction. Studies have shown that 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential efficacy in human subjects. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine may have potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanisms of action of 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine and its potential therapeutic applications.
Applications De Recherche Scientifique
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to have potential therapeutic applications in a variety of areas, including depression, anxiety, and addiction. It has been demonstrated to exhibit antidepressant-like effects in animal models of depression and has also been shown to reduce anxiety-like behavior in rats. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(4-propylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-5-15-6-8-16(9-7-15)20(18,19)17-11-13(2)10-14(3)12-17/h6-9,13-14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXRPQJDFHPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)

![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)
![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)

![3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)
![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)


![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)